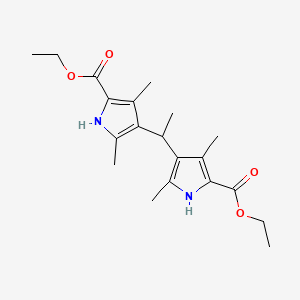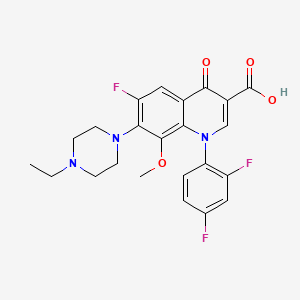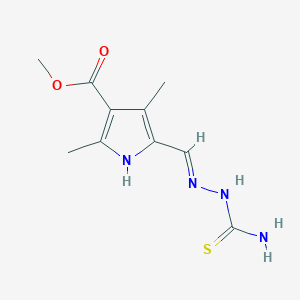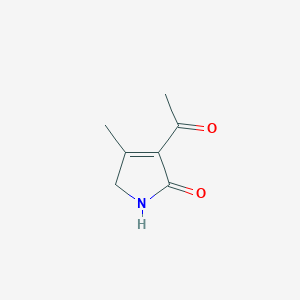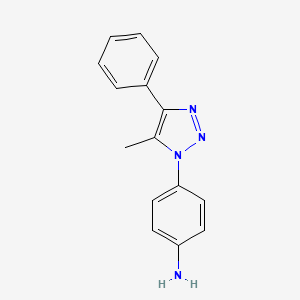
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl and phenyl group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne (such as phenylacetylene) in the presence of a copper(I) catalyst to form the triazole ring.
Substitution Reaction: The resulting triazole compound is then subjected to a substitution reaction with methyl iodide to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., methyl iodide) in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of triazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced triazole derivatives or amines.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, resulting in modulation of their activity.
相似化合物的比较
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound with a simple triazole ring.
4-Phenyl-1,2,3-triazole: A derivative with a phenyl group at the 4-position.
5-Methyl-1,2,3-triazole: A derivative with a methyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
属性
CAS 编号 |
84292-44-4 |
|---|---|
分子式 |
C15H14N4 |
分子量 |
250.30 g/mol |
IUPAC 名称 |
4-(5-methyl-4-phenyltriazol-1-yl)aniline |
InChI |
InChI=1S/C15H14N4/c1-11-15(12-5-3-2-4-6-12)17-18-19(11)14-9-7-13(16)8-10-14/h2-10H,16H2,1H3 |
InChI 键 |
ZJJODMWSRDYXER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


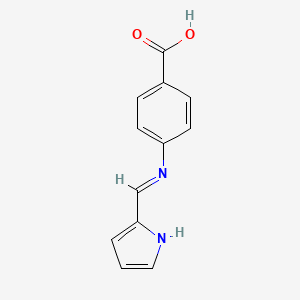
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
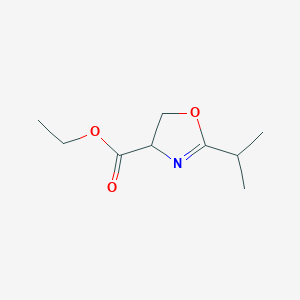

![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
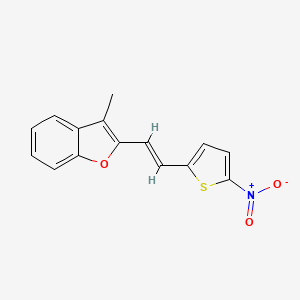
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)

![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
